molecular formula C15H23BrClN3O B4013238 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride

Cat. No.: B4013238
M. Wt: 376.72 g/mol
InChI Key: XJZIZGDAOKYWDZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride is a complex organic compound that features a bromine atom, a piperidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidants: Oxone, hydrogen peroxide

    Reducing Agents: Hydrogen, palladium on carbon (Pd/C)

    Substituents: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and piperidine ring allow it to engage in various chemical interactions, potentially affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride is unique due to its combination of a bromine atom, piperidine ring, and pyridine carboxamide group. This unique structure allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

IUPAC Name

5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O.ClH/c1-14(2)6-12(7-15(3,4)19-14)18-13(20)10-5-11(16)9-17-8-10;/h5,8-9,12,19H,6-7H2,1-4H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIZGDAOKYWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CN=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
Reactant of Route 3
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
Reactant of Route 5
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
Reactant of Route 6
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5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride

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